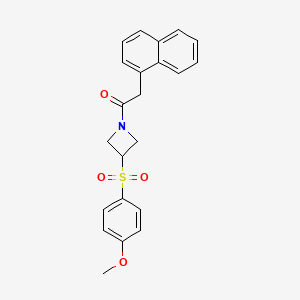

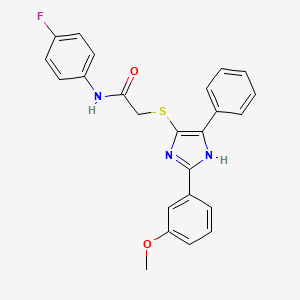

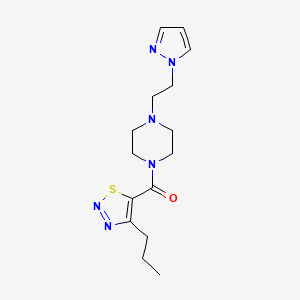

![molecular formula C13H11Cl2N3 B2537879 2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride CAS No. 2418718-73-5](/img/structure/B2537879.png)

2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride" is a derivative of the imidazo[4,5-c]pyridine class, which has been studied for various applications including as cardiotonic drugs and corrosion inhibitors. The structure of this compound includes a chloromethyl group and a phenyl group attached to an imidazo[4,5-c]pyridine core. The presence of the hydrochloride indicates that it is used in its salt form, which may influence its solubility and reactivity.

Synthesis Analysis

The synthesis of related imidazo[4,5-c]pyridine compounds often involves multi-step reactions starting from simpler precursors. For example, the synthesis of 4-aryl-5-pyrimidinylimidazoles, which share a similar core structure, starts from 2,4-dichloropyrimidine and involves a Sonogashira coupling followed by nucleophilic substitution and cyclocondensation steps . The Friedländer synthesis is another method used to prepare imidazo[4,5-b]pyridine derivatives, which involves heating specific precursors like amino aldehydes with creatinine . Although the exact synthesis route for "this compound" is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives is characterized by a fused heterocyclic ring system that can engage in various non-covalent interactions. These interactions are crucial for the biological activity and reactivity of the compounds. For instance, the study of non-covalent interactions in chloromethylbenzoyl-substituted thioureas revealed the presence of hydrogen bonds and van der Waals interactions, which are also likely to be relevant for the chloromethyl-imidazo[4,5-c]pyridine derivatives .

Chemical Reactions Analysis

Imidazo[4,5-c]pyridine derivatives can participate in a range of chemical reactions. The chloromethyl group in "this compound" suggests that it could be reactive towards nucleophiles, potentially leading to substitution reactions. For example, chloromethyl-pyridine derivatives have been used to synthesize methylsulphinyl derivatives through reactions with thiones and sodium methoxide . The reactivity of the chloromethyl group could be exploited in further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-c]pyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a hydrochloride salt form suggests increased water solubility, which is important for biological applications. The crystal structures of related compounds have been reported, providing insights into their solid-state properties and the types of intermolecular interactions they can form . These properties are essential for understanding the behavior of these compounds in different environments and for their potential applications in pharmaceuticals or as materials.

科学的研究の応用

Synthesis and Crystallography

Research has focused on the synthesis and structural characterization of derivatives related to 2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride, demonstrating its utility in the synthesis of complex organic compounds. For example, studies have explored the synthesis of pyridine derivatives and their structural analysis via crystallography, revealing insights into their molecular configurations and potential applications in material science and drug design (Ma et al., 2018).

Heterocyclic Chemistry

Another avenue of research has been in the development of heterocyclic compounds, where this compound serves as a precursor or intermediate. This includes the cyclization of pyridinium compounds to yield novel heterocycles, which are of interest for their potential biological activities and as building blocks in organic synthesis (Khlebnikov et al., 1991).

Fluorescence Studies

Further investigations have looked into the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines, where derivatives of this compound are studied for their potential as biomarkers and sensors. These studies highlight the importance of substituent effects on fluorescence intensity and wavelength, offering pathways to novel fluorescent materials for bioimaging and analytical applications (Velázquez-Olvera et al., 2012).

Organic Synthesis Methodologies

Research also encompasses the development of new methodologies for organic synthesis using this compound. This includes innovative routes to synthesize complex molecules with potential applications in pharmaceuticals and agrochemicals. One study detailed a green metric evaluation of synthesizing a key intermediate, showcasing the efficiency and environmental benefits of their synthetic route (Gilbile et al., 2017).

Safety and Hazards

将来の方向性

While specific future directions for “2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride” are not available, similar compounds like 2-(Chloromethyl)pyridine hydrochloride are being used in various fields of research, including the synthesis of new compounds and in the development of imaging contrast agents .

特性

IUPAC Name |

2-(chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3.ClH/c14-8-13-16-11-6-7-15-9-12(11)17(13)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSYHAHKFHAHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CN=C3)N=C2CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

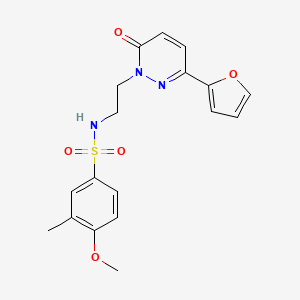

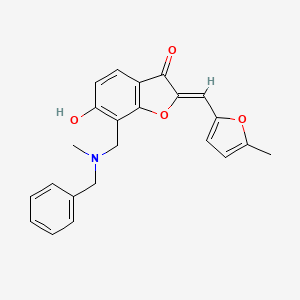

![N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2537803.png)

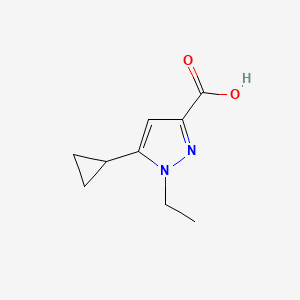

![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)

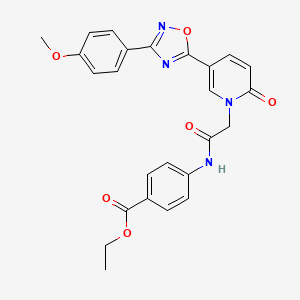

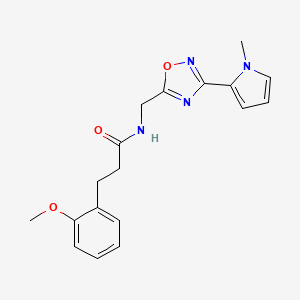

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)

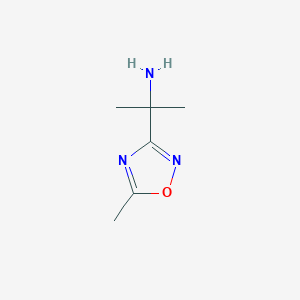

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)